Dual AC1/AC8 Inhibition Profile vs. AC1-Selective Inhibitor ST034307
The target compound exhibits a balanced dual-inhibition profile against human AC1 and AC8, in contrast to the AC1-selective inhibitor ST034307. Specifically, 2-ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide inhibits AC1 with an IC50 of 5.00 µM and AC8 with an IC50 of 29.0 µM [1]. The reference compound ST034307 inhibits AC1 with an IC50 of 2.3 µM but does not inhibit AC8 . This results in a fundamentally different isoform-selectivity profile.
| Evidence Dimension | Isoform Inhibition Profile (IC50) |
|---|---|
| Target Compound Data | AC1 IC50 = 5.00 µM; AC8 IC50 = 29.0 µM |
| Comparator Or Baseline | ST034307: AC1 IC50 = 2.3 µM; AC8 IC50 = No inhibition |
| Quantified Difference | Target compound is 2.2-fold less potent at AC1 but uniquely inhibits AC8 (IC50 = 29.0 µM) compared to no AC8 inhibition by ST034307. |
| Conditions | Inhibition of human AC1 and AC8 expressed in HEK293 cells, assessed as a decrease in A23187-stimulated cAMP accumulation. |
Why This Matters
This differentiated profile is critical for researchers investigating pathologies where both AC1 and AC8 are upregulated, such as chronic pain, as a selective AC1 inhibitor would leave AC8 activity unopposed.
- [1] BindingDB BDBM50521094; CHEMBL4574197. Affinity Data for Adenylate Cyclase Type 1 and Type 8. View Source
